

Environmental Fate and Atmospheric Oxidation of 2-Methylbenzothiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylbenzothiazole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzothiazole (MeBTH) is a heterocyclic aromatic compound utilized in various industrial applications, including as a vulcanization accelerator in the rubber industry and as a precursor in the synthesis of various chemicals.^[1] Its presence in the environment, particularly in atmospheric and aquatic systems, necessitates a thorough understanding of its fate and transformation pathways. This technical guide provides an in-depth analysis of the environmental fate and atmospheric oxidation of **2-Methylbenzothiazole**, summarizing key quantitative data, detailing experimental protocols, and visualizing complex chemical processes.

Atmospheric Oxidation of 2-Methylbenzothiazole

The primary atmospheric removal process for **2-Methylbenzothiazole** is oxidation initiated by hydroxyl (OH) radicals, which are highly reactive and ubiquitous in the troposphere.^[1] Reactions with other atmospheric oxidants such as ozone (O₃) and nitrate radicals (NO₃) are also considered potential degradation pathways.^[1]

Reaction with Hydroxyl Radicals (OH)

The gas-phase reaction of **2-Methylbenzothiazole** with OH radicals proceeds via two main pathways: electrophilic addition to the benzene ring and hydrogen abstraction from the methyl

group.[\[1\]](#)

Reaction Kinetics:

The overall rate constant for the gas-phase reaction of **2-Methylbenzothiazole** with OH radicals has been determined at 298 K and 1 atm.[\[1\]](#) This value is crucial for estimating the atmospheric lifetime of the compound.

Parameter	Value	Reference
Rate Constant (k_{OH})	$(3.0 \pm 0.4) \times 10^{-12} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$	[1]
Atmospheric Lifetime	~9 hours to 4 days (assuming $[\text{OH}] = 10^6 - 10^7 \text{ radicals cm}^{-3}$)	[1]

Degradation Pathways and Products:

The reaction with OH radicals leads to the formation of several products, with the branching ratio between the two primary pathways being a key factor in determining the product distribution.

- Attack on the Benzene Ring (~67%): This pathway results in the formation of various hydroxylated isomers of **2-Methylbenzothiazole**. The relative yields of these isomers have been experimentally determined.[\[1\]](#)
- Attack on the Methyl Group (~33%): This pathway leads to the formation of 1,3-benzothiazole-2-carbaldehyde.[\[1\]](#)

Table of Gas-Phase Oxidation Products and Yields:

Product	Chemical Formula	Molar Yield (%)
1,3-benzothiazole-2-carbaldehyde	C ₈ H ₅ NOS	33 ± 6
4-hydroxy-2-methylbenzothiazole	C ₈ H ₇ NOS	
5-hydroxy-2-methylbenzothiazole	C ₈ H ₇ NOS	
6-hydroxy-2-methylbenzothiazole	C ₈ H ₇ NOS	
7-hydroxy-2-methylbenzothiazole	C ₈ H ₇ NOS	
Total Hydroxylated Isomers	67 ± 12	

Note: Individual yields for the hydroxylated isomers were not fully quantified in the cited literature, but their formation was confirmed. The total yield for these isomers is inferred from the branching ratio.

Experimental Protocol: Gas-Phase Kinetics and Product Identification

A detailed experimental protocol for studying the gas-phase oxidation of **2-Methylbenzothiazole** is outlined below, based on the methodology described in the literature. [\[1\]](#)

1. Kinetic Measurements:

- Apparatus: Experiments are typically conducted in a large-volume (e.g., 40 L) Teflon reaction chamber at a controlled temperature (298 K) and pressure (1 atm).[\[1\]](#)
- Reactants:
 - **2-Methylbenzothiazole** (high purity, e.g., 99%).

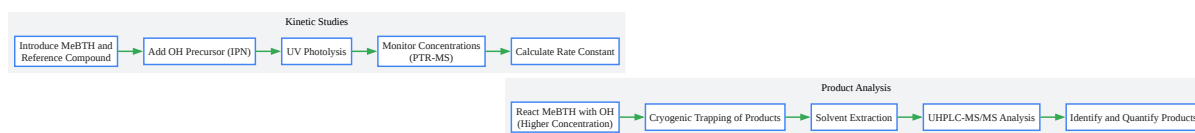
- OH radical precursor: Isopropyl nitrite (IPN) is commonly used, which photolyzes to produce OH radicals.[\[1\]](#)
- Reference compound: A compound with a well-known rate constant for its reaction with OH radicals (e.g., benzene) is used for relative rate measurements.[\[1\]](#)
- Procedure:
 - A known amount of **2-Methylbenzothiazole** and the reference compound are introduced into the reaction chamber.
 - IPN is added, and the mixture is irradiated with UV lamps to initiate the photolysis of IPN and the generation of OH radicals.
 - The concentrations of **2-Methylbenzothiazole** and the reference compound are monitored over time using a sensitive analytical technique such as Proton Transfer Reaction-Mass Spectrometry (PTR-MS).[\[1\]](#)
 - The relative rate constant is determined by plotting the natural logarithm of the ratio of the initial and time-dependent concentrations of **2-Methylbenzothiazole** against the same for the reference compound. The absolute rate constant is then calculated using the known rate constant of the reference compound.[\[1\]](#)

2. Product Identification and Quantification:

- Apparatus: Similar reaction chamber setup as for kinetic studies.
- Procedure:
 - Higher initial concentrations of **2-Methylbenzothiazole** are used to generate sufficient product for analysis.
 - After the reaction, the products are collected by trapping them at low temperatures (e.g., using liquid nitrogen).[\[2\]](#)
 - The trapped products are dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water).[\[2\]](#)

- The solution is then analyzed using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) to identify and quantify the reaction products.[2]
- Quantification is achieved by comparing the peak areas of the products with those of authentic standards, if available. For products where standards are not available, relative yields can be estimated based on the response factors of similar compounds.

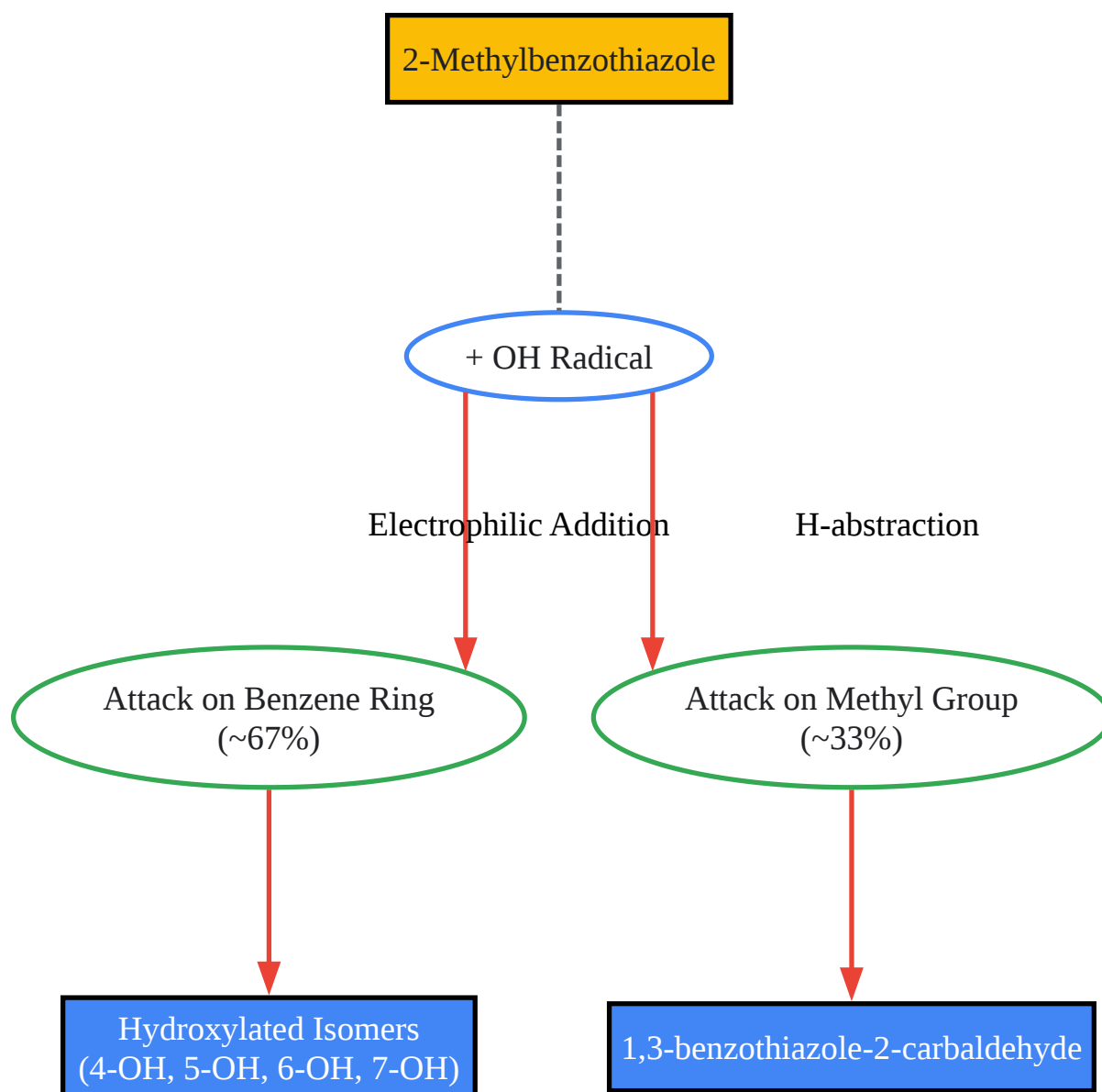
Logical Workflow for Gas-Phase Oxidation Studies:



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*Experimental workflow for gas-phase oxidation studies of **2-Methylbenzothiazole**.*

Atmospheric Oxidation Pathways of **2-Methylbenzothiazole**:



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Primary atmospheric oxidation pathways of 2-Methylbenzothiazole by OH radicals.

Reactions with Ozone (O₃) and Nitrate Radicals (NO₃)

While the reaction with OH radicals is the dominant atmospheric sink for **2-Methylbenzothiazole**, reactions with ozone and nitrate radicals, particularly at night, could also contribute to its degradation.^[1] However, specific rate constants and product studies for the reactions of **2-Methylbenzothiazole** with O₃ and NO₃ are not yet available in the peer-reviewed literature. Further research is required to fully assess the importance of these degradation pathways.

Environmental Fate in the Aquatic Environment

2-Methylbenzothiazole has been detected in various aquatic environments, including municipal wastewater and surface water.^{[3][4]} Its fate in these systems is governed by processes such as microbial degradation, photodegradation, and oxidation by aqueous-phase radicals.

Aqueous-Phase Oxidation

Similar to the atmosphere, OH radicals in the aqueous phase can contribute to the degradation of **2-Methylbenzothiazole**.

Reaction Kinetics:

The rate constant for the aqueous-phase reaction of **2-Methylbenzothiazole** with OH radicals has been determined.

Parameter	Value
Rate Constant ($k_{OH, aq}$)	Data not available in the provided search results

Degradation Products:

The products of the aqueous-phase oxidation of **2-Methylbenzothiazole** are expected to be similar to the hydroxylated products observed in the gas phase. However, specific studies identifying and quantifying these products in aqueous systems are needed.

Photodegradation

Direct absorption of sunlight can lead to the photodegradation of **2-Methylbenzothiazole** in water. The efficiency of this process is described by the quantum yield.

Parameter	Value
Quantum Yield (Φ)	Data not available in the provided search results
Photodegradation Products	Data not available in the provided search results

Further research is needed to determine the quantum yield and identify the photoproducts of **2-Methylbenzothiazole** in aqueous environments to fully understand its photolytic fate.

Environmental Concentrations

Monitoring data has confirmed the presence of **2-Methylbenzothiazole** in various environmental compartments.

Environmental Matrix	Concentration Range	Reference
Municipal Wastewater	Up to several µg/L	[3][4]
Ambient Air (Particulate Matter)	pg m ⁻³ to ng m ⁻³	[5]
Exhaled Breath	Detected, quantification suggests daily exhalation of ca. 20 µg day ⁻¹ for six benzothiazole derivatives	[6]
River Water	31–136 ng/L	[7]
Wastewater Effluent	55–191 ng/L	[7]
Wastewater Influent	131–549 ng/L	[7]

Conclusion

The atmospheric fate of **2-Methylbenzothiazole** is primarily driven by its reaction with hydroxyl radicals, leading to the formation of hydroxylated isomers and an aldehyde with an atmospheric lifetime of approximately 9 hours to 4 days.[1] While this provides a significant removal pathway, the persistence and transformation of this compound in the aqueous environment, as well as its reactions with other atmospheric oxidants, require further investigation for a complete environmental risk assessment. The provided data and experimental protocols serve as a valuable resource for researchers and professionals working to understand and mitigate the environmental impact of **2-Methylbenzothiazole**.

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